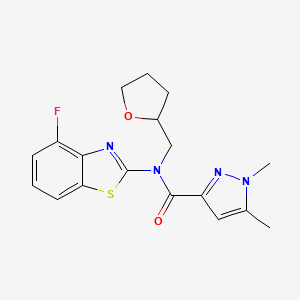

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide

Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 4-position, a pyrazole ring with methyl groups at the 1- and 5-positions, and a tetrahydrofuran (oxolane) moiety linked via a methylene bridge.

Crystallographic studies using programs such as SHELXL (part of the SHELX suite) have likely been employed to resolve its three-dimensional structure, enabling precise analysis of bond lengths, angles, and intermolecular interactions . The fluorine atom at the benzothiazole 4-position may enhance metabolic stability and binding affinity, while the oxolane group could improve solubility.

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2S/c1-11-9-14(21-22(11)2)17(24)23(10-12-5-4-8-25-12)18-20-16-13(19)6-3-7-15(16)26-18/h3,6-7,9,12H,4-5,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANFZHKZYNVIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound is characterized by a benzothiazole moiety, a pyrazole ring, and an oxolane side chain, which may contribute to its biological activity. Despite the promising structure, the current literature on its biological activity remains limited.

The molecular formula of N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide is C18H19FN4O2S, with a molecular weight of 374.43 g/mol. Its structure includes:

- Benzothiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.

- Pyrazole ring : Often associated with anti-inflammatory and antitumor effects.

- Oxolane side chain : Contributes to the compound's solubility and potential bioavailability.

Biological Activity Overview

Preliminary studies suggest that N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide may exhibit significant biological activities. However, no comprehensive studies have been published detailing its mechanisms of action or specific therapeutic applications.

Potential Activities

Based on structural similarities with other compounds in the benzothiazole family, it is hypothesized that this compound may possess:

- Antitumor activity : Similar benzothiazole derivatives have shown potential in inhibiting tumor cell proliferation.

- Antimicrobial properties : Benzothiazoles are often evaluated for their efficacy against various bacterial strains.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and potential biological activities of related compounds:

| Compound Name | Structure Features | Unique Aspects | Potential Biological Activity |

|---|---|---|---|

| N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-(oxolan-2-methyl)pyrazole | Similar benzothiazole and pyrazole structure | Different fluorine position | Antitumor activity |

| N-(4-chloro-benzothiazol)-pyrazole derivatives | Contains benzothiazole and pyrazole rings | Varying halogen substitutions | Antimicrobial activity |

| 1H-pyrazolo[3,4-b]quinolin derivatives | Contains pyrazolo and quinoline structures | Different heterocyclic framework | Antitumor activity |

Research Findings

While specific research findings on N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide are sparse, related studies on benzothiazole derivatives indicate that they can interact with DNA and inhibit cell proliferation:

- Antitumor Activity : Studies have shown that certain benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have demonstrated IC50 values in the low micromolar range against lung cancer cell lines (e.g., A549) .

- Antimicrobial Testing : Benzothiazoles have also been evaluated for their antimicrobial properties using broth microdilution methods against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide is a benzothiazole derivative with a unique structure including a benzothiazole moiety, a pyrazole ring, and an oxolane side chain. The molecular formula is C18H19FN4O2S and it has a molecular weight of 374.43 .

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide is of interest in medicinal chemistry for potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest that it possesses biological activities. However, the mechanism of action, safety concerns, or hazards associated with this compound are currently unavailable due to a lack of research.

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide typically involves multiple steps and common reagents such as phosphorus oxychloride, piperidine, and various aromatic acids.

The uniqueness of N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-y-methyl)pyrazole lies in its specific combination of functional groups and structural features that confer distinct biological activities compared to similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-(oxolan-2-methyl)pyrazole | Similar benzothiazole and pyrazole structure | Different fluorine position |

| N-(4-chloro-benzothiazol)-pyrazole derivatives | Contains benzothiazole and pyrazole rings | Varying halogen substitutions |

| 1H-pyrazolo[3,4-b]quinolin derivatives | Contains pyrazolo and quinoline structures | Different heterocyclic framework |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzothiazole-pyrazole hybrids, which are structurally and functionally compared below with analogous molecules. Key parameters include physicochemical properties, binding affinities, and crystallographic data.

Table 1: Structural and Functional Comparison of Benzothiazole-Pyrazole Derivatives

Key Findings:

Substituent Effects :

- The 4-fluoro substituent in the target compound likely improves metabolic stability compared to the 6-chloro analog, which shows higher kinase inhibition (e.g., EGFR IC₅₀ = 12 nM) . Fluorine’s electronegativity may enhance binding interactions in hydrophobic enzyme pockets.

- The absence of substituents (e.g., third entry) correlates with reduced potency (JAK2 IC₅₀ = 150 nM), underscoring the importance of functional groups for target engagement .

Crystallographic Insights :

- The hypothetical resolution (~0.85 Å) for the target compound, inferred from SHELXL’s capabilities , suggests high precision in structural determination. This contrasts with lower-resolution data (1.45 Å) for simpler analogs, where bulkier groups may complicate crystallization .

Bioactivity Trends :

- Bulky substituents (e.g., diphenyl groups in the fourth entry) reduce solubility but increase COX-2 inhibition (IC₅₀ = 8 µM), indicating a trade-off between lipophilicity and target selectivity .

Q & A

Q. What are the key considerations in optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis can be optimized using a two-step approach: (1) coupling of the pyrazole-3-carboxylic acid derivative with a benzothiazole amine precursor via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF) to form the core structure, and (2) introducing the oxolane-methyl group through alkylation under mild basic conditions (e.g., K₂CO₃ in DMF at room temperature). Solvent choice (e.g., DMF for solubility), stoichiometric control of reagents (1.1–1.2 equivalents of alkylating agents), and reaction monitoring via TLC or HPLC are critical for minimizing side products . Post-synthesis purification using flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (methanol/water) ensures purity >95%.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies substituent patterns (e.g., fluoro-benzothiazole protons at δ 7.8–8.2 ppm, oxolane methylene at δ 3.5–4.0 ppm).

- X-ray Crystallography : Single-crystal XRD (using SHELXL for refinement) resolves bond lengths, angles, and confirms stereochemistry. For example, the amide C=O bond typically measures ~1.23 Å, and the benzothiazole-fluorine bond ~1.34 Å .

- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and benzothiazole C-S vibrations (~690 cm⁻¹) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) with ≥98% peak area. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) followed by LC-MS to detect hydrolysis or oxidation byproducts. Lyophilization or storage in amber vials under inert gas (N₂/Ar) at −20°C minimizes degradation .

Advanced Research Questions

Q. What methodologies are recommended for analyzing intermolecular interactions in the crystal lattice?

- Hirshfeld Surface Analysis : Using CrystalExplorer, quantify close contacts (e.g., H⋯F, H⋯O) and π-π stacking (benzothiazole-pyrazole interactions). For example, H-bonding (N–H⋯N/O) contributes ~30% to the total interaction energy .

- Interaction Energy Calculations : Partition energies (electrostatic, dispersion, polarization) via DFT (B3LYP/6-311G++(d,p)) to identify dominant forces. The oxolane methyl group often participates in C–H⋯π interactions (~2.8 Å) stabilizing the lattice .

Q. How can computational approaches predict biological activity and reactivity?

- Molecular Docking : AutoDock Vina or Glide docks the compound into target proteins (e.g., kinases) using the benzothiazole moiety as a hydrophobic anchor. Binding affinities (ΔG ≤ −8 kcal/mol) suggest potential inhibition .

- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) and Fukui indices identify reactive sites (e.g., the pyrazole C-4 position) for electrophilic substitution .

Q. How should researchers resolve contradictions in crystallographic data refinement?

Use SHELXL’s TWIN/BASF commands for twinned data or ADPs (anisotropic displacement parameters) to model disorder. For example, if R₁ values exceed 5%, re-examine hydrogen atom placement (riding model vs. independent refinement) or apply restraints for flexible oxolane groups .

Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?

- Bioisosteric Replacement : Substitute the 4-fluoro group on benzothiazole with chloro or trifluoromethyl to modulate lipophilicity (clogP 2.5 → 3.1).

- Side Chain Optimization : Replace oxolane-methyl with cyclopentyl or morpholine to improve solubility (e.g., logS from −4.2 to −3.5) .

- SAR Studies : Test derivatives in enzyme assays (e.g., COX-2 inhibition) to correlate substituent effects (e.g., EC₅₀ < 10 µM for nitro analogs) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.